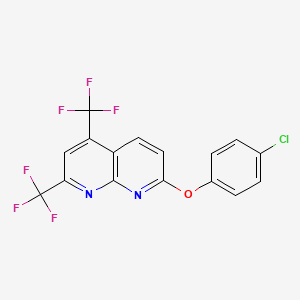
7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthyridine derivatives is a multi-step process that involves various chemical reactions to introduce different substituents onto the naphthyridine core. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves substitution and hydrolysis steps, with an optimized method yielding a total of 63.69% . Another synthesis route for ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate includes reduction, regioselective deprotonation, methylation, and regeneration of the double bond through selenation, oxidation, and syn-elimination .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be substituted at various positions to alter the compound's properties. The structure of these compounds is typically confirmed using techniques such as 1H NMR and MS spectrum, ensuring the correct placement of substituents and the purity of the synthesized compound .
Chemical Reactions Analysis
Naphthyridine derivatives can undergo a variety of chemical reactions, including Dieckmann-type cyclization and displacement reactions with amines to yield different substituted products . These reactions are crucial for the development of compounds with potential antibacterial properties. Additionally, the synthesis of 7-substituted 2,3-bis(alkylthio)naphth[1,8-bc]azepines demonstrates the versatility of naphthyridine derivatives in forming complex heterocyclic systems through intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The introduction of substituents such as alkyl, cyclopropyl, or halogen groups can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use as a pharmaceutical agent, as they determine its behavior in biological systems and its suitability for drug formulation .
Relevant Case Studies
While the provided papers do not mention specific case studies involving 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, they do provide insights into the synthesis and potential applications of related naphthyridine derivatives. For example, the synthesis of enoxacin, a potent antibacterial agent, follows a similar synthetic route to those described for other naphthyridine derivatives . Additionally, the unique electron-transfer reduction behavior of naphthalene-1,8-diylbis(diphenylmethylium) highlights the potential for naphthyridine derivatives in organic synthesis and as oxidants in chemical reactions .
Aplicaciones Científicas De Investigación
Biological Activities and Applications
1,8-naphthyridine derivatives have been the focus of extensive research due to their wide range of biological activities. These compounds are known for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They have also shown promise in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Beyond these, the derivatives exhibit potential in anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others. Their diverse pharmacological effects position them as potent scaffolds in therapeutic and medicinal research, underscoring their importance in drug discovery and development (Madaan et al., 2015).
Mechanism of Action and Therapeutic Implications
The versatility in the biological activities of 1,8-naphthyridine derivatives, including potential relatives like 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, can be attributed to their interaction with various biochemical pathways. These compounds may act as enzyme inhibitors, receptor antagonists, or through direct interaction with DNA. Such interactions underscore their potential in addressing a plethora of diseases, making them valuable in drug development efforts targeting cancer, infectious diseases, and chronic conditions (Gurjar & Pal, 2018).
Environmental Impact and Toxicology
While not directly related to 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, the environmental and toxicological aspects of chlorophenols and related organochlorine compounds have been studied. These studies shed light on the potential environmental persistence and bioaccumulation risks associated with the broader family of chlorophenoxies and related naphthyridine compounds. Chlorophenols, for example, exhibit moderate toxicity to mammalian and aquatic life and can have organoleptic effects on the aquatic environment. Their persistence and bioaccumulation potential vary based on environmental conditions, highlighting the importance of considering environmental impacts in the development and use of these compounds (Krijgsheld & Gen, 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6N2O/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMILTKMVWAADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176777 | |
| Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
CAS RN |
241488-39-1 | |
| Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241488-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034766.png)


![(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034770.png)
![(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene](/img/structure/B3034771.png)
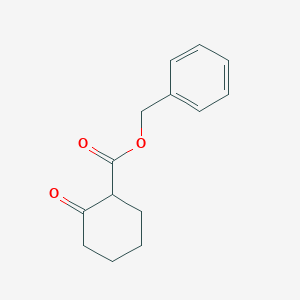
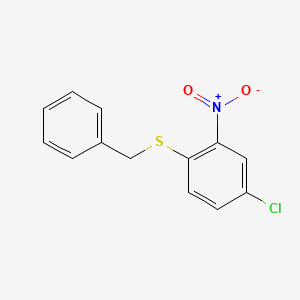
![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)
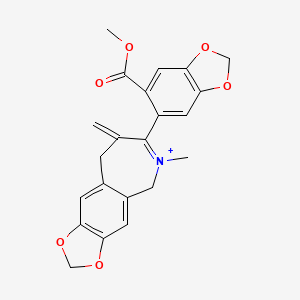

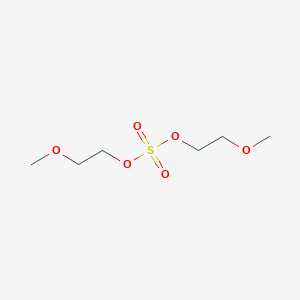
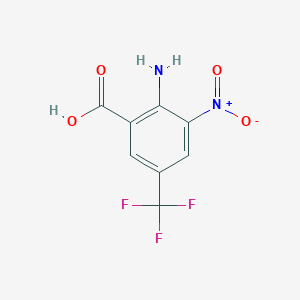

![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)